
1-(Decyloxy)-3-isocyanatobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Decyloxy)-3-isocyanatobenzene is an organic compound that belongs to the class of aromatic isocyanates It features a benzene ring substituted with a decyloxy group at the first position and an isocyanate group at the third position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Decyloxy)-3-isocyanatobenzene typically involves the reaction of 3-hydroxybenzonitrile with decyl bromide in the presence of a base to form 1-(Decyloxy)-3-cyanobenzene. This intermediate is then subjected to a Curtius rearrangement to yield the desired isocyanate compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Decyloxy)-3-isocyanatobenzene undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: The isocyanate group can participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols, leading to the formation of amines and carbamates.
Polymerization Reactions: The compound can undergo polymerization reactions to form polyurethanes when reacted with polyols.
Common Reagents and Conditions:
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Catalysts: Triethylamine and dibutyltin dilaurate are commonly used to catalyze these reactions.
Major Products Formed:
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Polyurethanes: Formed from the polymerization with polyols.
Applications De Recherche Scientifique
1-(Decyloxy)-3-isocyanatobenzene has several scientific research applications, including:
Materials Science: Used in the synthesis of advanced materials such as polyurethanes and coatings.
Organic Synthesis: Serves as a building block for the synthesis of various organic compounds.
Biological Studies: Investigated for its potential use in drug delivery systems and as a reagent in biochemical assays.
Industrial Applications: Utilized in the production of adhesives, sealants, and elastomers.
Mécanisme D'action
The mechanism of action of 1-(Decyloxy)-3-isocyanatobenzene primarily involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, leading to the formation of stable products such as ureas and carbamates. The molecular targets include amines and alcohols, which react with the isocyanate group through nucleophilic addition. The pathways involved in these reactions are typically catalyzed by bases or metal catalysts.
Comparaison Avec Des Composés Similaires
1-(Decyloxy)-4-isocyanatobenzene: Similar structure but with the isocyanate group at the fourth position.
1-(Octyloxy)-3-isocyanatobenzene: Similar structure but with an octyloxy group instead of a decyloxy group.
1-(Decyloxy)-3-nitrobenzene: Similar structure but with a nitro group instead of an isocyanate group.
Uniqueness: 1-(Decyloxy)-3-isocyanatobenzene is unique due to the specific positioning of the decyloxy and isocyanate groups on the benzene ring, which imparts distinct reactivity and properties. This compound’s ability to form stable ureas and carbamates makes it valuable in various applications, particularly in materials science and organic synthesis.
Propriétés
Numéro CAS |
55792-42-2 |
|---|---|
Formule moléculaire |
C17H25NO2 |
Poids moléculaire |
275.4 g/mol |
Nom IUPAC |
1-decoxy-3-isocyanatobenzene |
InChI |
InChI=1S/C17H25NO2/c1-2-3-4-5-6-7-8-9-13-20-17-12-10-11-16(14-17)18-15-19/h10-12,14H,2-9,13H2,1H3 |
Clé InChI |
AVAAUTRDLHSKOD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCOC1=CC=CC(=C1)N=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2-Ethylhexyl)-1-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]naphthalen-2-amine](/img/structure/B14635995.png)
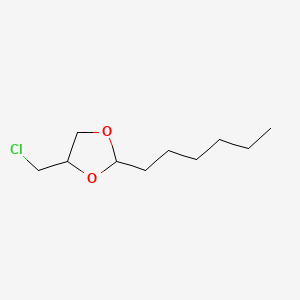
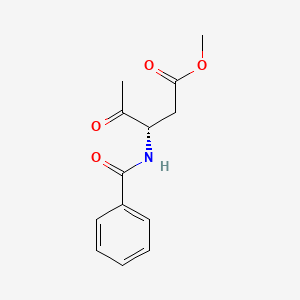


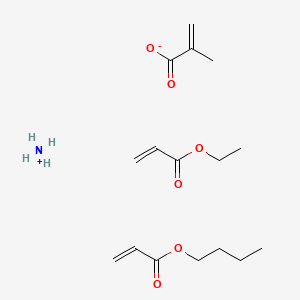
![[4-(4-Methylpent-3-enyl)cyclohex-3-en-1-yl]methanol;propanoic acid](/img/structure/B14636037.png)

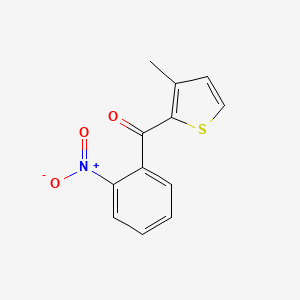

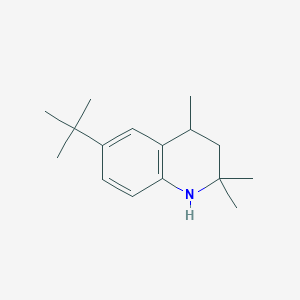
![4-[(1-Methyl-1H-imidazol-2-yl)sulfanyl]benzene-1,2-diamine](/img/structure/B14636079.png)
